molecular formula C8H12O3 B14486230 4-Hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one CAS No. 66197-51-1

4-Hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one

Cat. No.: B14486230
CAS No.: 66197-51-1
M. Wt: 156.18 g/mol
InChI Key: APNJVKVFOXIOPA-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one is an organic compound with a unique structure that includes a hydroxyl group, a methoxymethyl group, and a methyl group attached to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable cyclopentene derivative with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions typically include a solvent like ethanol and a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a cyclopentanol derivative.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 4-oxo-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one.

    Reduction: Formation of 4-hydroxy-2-(methoxymethyl)-3-methylcyclopentanol.

    Substitution: Formation of various substituted cyclopentene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxymethyl group can enhance the compound’s solubility and bioavailability. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl group and exhibit diverse biological activities.

    Pyrrolone and Pyrrolidinone Derivatives: These five-membered heterocycles have similar structural features and are known for their pharmaceutical applications.

Uniqueness

4-Hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one is unique due to its specific combination of functional groups and its cyclopentene ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

66197-51-1

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4-hydroxy-2-(methoxymethyl)-3-methylcyclopent-2-en-1-one

InChI

InChI=1S/C8H12O3/c1-5-6(4-11-2)8(10)3-7(5)9/h7,9H,3-4H2,1-2H3

InChI Key

APNJVKVFOXIOPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC1O)COC

Origin of Product

United States

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